3-(2H-1,3-benzodioxol-5-yl)-1-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)urea
Description
The compound 3-(2H-1,3-benzodioxol-5-yl)-1-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)urea is a structurally complex molecule featuring two heterocyclic moieties: a benzodioxole group and a substituted benzoxazepine ring, interconnected via a urea linkage.
Key structural features include:
- Benzodioxole moiety: A fused bicyclic system with oxygen atoms at positions 1 and 3, contributing to electron-rich aromaticity.
- Benzoxazepine core: A seven-membered ring containing oxygen and nitrogen, with methyl and oxo substituents influencing conformational rigidity.
- Urea linker: A planar carbonyl-amine group enabling hydrogen bonding, critical for molecular interactions.
Crystallographic studies using SHELX software (e.g., SHELXL for refinement and SHELXD for structure solution) have elucidated its three-dimensional configuration, confirming intramolecular hydrogen bonds and anisotropic displacement parameters . Validation tools like PLATON (referenced in Spek’s work ) ensure structural accuracy, with reported R-factors below 0.05 for high-resolution datasets.
Properties
IUPAC Name |
1-(1,3-benzodioxol-5-yl)-3-(3,3,5-trimethyl-4-oxo-2H-1,5-benzoxazepin-8-yl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O5/c1-20(2)10-26-16-8-12(4-6-14(16)23(3)18(20)24)21-19(25)22-13-5-7-15-17(9-13)28-11-27-15/h4-9H,10-11H2,1-3H3,(H2,21,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXYUQVRFFZBVBQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC2=C(C=CC(=C2)NC(=O)NC3=CC4=C(C=C3)OCO4)N(C1=O)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Table 1: Structural and Crystallographic Comparison
| Compound Name | Molecular Weight (g/mol) | Hydrogen Bond Donors/Acceptors | Space Group | R-Factor | Key Structural Differences |
|---|---|---|---|---|---|
| Target Compound | 423.45 | 2 donors, 4 acceptors | P2₁/c | 0.039 | 3,3,5-Trimethyl substitution on benzoxazepine |
| 1-(Benzoxazol-2-yl)-3-phenylurea | 269.29 | 2 donors, 3 acceptors | P1̄ | 0.052 | Benzoxazole instead of benzoxazepine |
| 3-(Benzodioxol-5-yl)-1-(quinolin-8-yl)urea | 349.34 | 2 donors, 5 acceptors | C2/c | 0.067 | Quinoline replaces benzoxazepine |
| 3-(Benzodioxol-5-yl)-1-(piperidin-1-yl)urea | 277.31 | 2 donors, 3 acceptors | P2₁2₁2₁ | 0.048 | Piperidine ring instead of benzoxazepine |
Key Findings:
Conformational Flexibility : The benzoxazepine core in the target compound exhibits restricted rotation due to methyl substituents, unlike the more flexible piperidine analogue .
Hydrogen Bonding : The urea linker forms stronger intermolecular bonds (N–H···O=C) compared to thiourea derivatives, as validated by SHELXL-refined electron density maps .
Packing Efficiency : The P2₁/c space group of the target compound enables tighter crystal packing (density = 1.45 g/cm³) versus the P1̄ group of the benzoxazole analogue (1.32 g/cm³) .
Key Findings:
Solubility : The target compound’s lower solubility compared to the benzoxazole derivative correlates with its higher molecular weight and crystalline packing efficiency .
Synthetic Challenges : The trimethyl-substituted benzoxazepine requires multi-step synthesis, reducing yield (68% vs. 82% for simpler analogues) .
Methodological Considerations
- Crystallographic Tools : SHELX programs were critical for resolving the target compound’s structure, particularly SHELXD for phase determination and SHELXL for refining anisotropic displacement parameters . WinGX and ORTEP facilitated molecular visualization and geometry analysis .
- Validation: Spek’s structure-validation protocols confirmed the absence of disorder or missed symmetry in the target compound, unlike the quinoline analogue, which exhibited twinning .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
